molecular formula C8H10O B121509 1-Methoxy-1,3,5-cycloheptatriene CAS No. 1728-32-1

1-Methoxy-1,3,5-cycloheptatriene

Cat. No. B121509
CAS RN: 1728-32-1
M. Wt: 122.16 g/mol
InChI Key: VYHWQHYSUMPIHU-UHFFFAOYSA-N
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Description

1-Methoxy-1,3,5-cycloheptatriene is a chemical compound with the molecular formula C8H10O . It contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 seven-membered ring, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-1,3,5-cycloheptatriene includes a seven-membered ring and an ether group . It has a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, and 1 ether (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methoxy-1,3,5-cycloheptatriene are not available, cycloheptatriene, a related compound, is known to behave as a diene in Diels–Alder reactions, for example with maleic anhydride .


Physical And Chemical Properties Analysis

1-Methoxy-1,3,5-cycloheptatriene has an average mass of 122.164 Da and a monoisotopic mass of 122.073166 Da .

Scientific Research Applications

Base-Catalyzed Isomerization

1-Methoxy-1,3,5-cycloheptatriene undergoes base-catalyzed isomerization, forming various isomers with specific hydrogen exchange properties in basic alcohol environments. This highlights its reactivity and potential for use in chemical synthesis and reactions involving isomerization (Zwaard, Prins, & Kloosterziel, 2010).

Cycloaddition Reactions

It is involved in cycloaddition reactions, as seen in its interaction with 1,4-dihydronaphthalene-1,4-epoxide. These reactions result in exclusive formation of specific adducts, indicating its utility in controlled chemical synthesis and selectivity in cycloaddition processes (Menzek et al., 2004).

Preparation of Optically Active Derivatives

The compound is used in the preparation of optically active derivatives. Its methoxy-substituted versions demonstrate high stereoselectivity and controlled regioselectivity, important for the synthesis of complex organic molecules (Sugimura et al., 2005).

Photophysics and Photochemistry Studies

Its derivatives are studied for their photophysics and photochemistry, indicating its relevance in understanding molecular behavior under light exposure and potential applications in photochemical processes (Kharlanov, Abraham, & Pischel, 2004).

Applications in Transition Metal Complex-mediated Chemistry

This compound plays a significant role in transition metal complex-mediated chemistry, particularly in the synthesis of valuable strained bi-, tri-, and polycyclic compounds. Its involvement in various cycloadditions makes it a crucial component in developing methods for stereoselective synthesis of natural products (Dyakonov, Kadikova, & Dzhemilev, 2018).

Safety And Hazards

The safety data sheet for a related compound, cycloheptatriene, indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-methoxycyclohepta-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHWQHYSUMPIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169401
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-1,3,5-cycloheptatriene

CAS RN

1728-32-1
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1728-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXY-1,3,5-CYCLOHEPTATRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GH82U4ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the first step of the above synthesis, warm water is used to dissolve the cycloheptatrienyl tetrafluoborate (tropylium tetrafluoborate) (I) salt under a nitrogen atmosphere. Methanol is added to the resulting aqueous solution of (I), followed by the addition of solid sodium bicarbonate to give the reaction product 7-methoxycycloheptatriene (II). The 7-methoxycycloheptatriene (II) is isomerized by heating at 150° C. for two hours to produce 3-methoxycycloheptatriene (III). In the third step, 3-methoxycycloheptatriene (III) is isomerized in an acid catalyzed rearrangement utilizing hydrogen chloride in methanol at room temperature for two hours, followed by neutralization with sodium bicarbonate, filtration and fractional distillation to give the product 1-methoxycycloheptatriene (IV).
Name
3-methoxycycloheptatriene
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Synthesis routes and methods II

Procedure details

The preferred embodiment of the improved process of this invention involves the use of the above mentioned process modifications of the prior art process, particularly the use of the polymerization inhibitor phenothiazine, with the additional process improvement of heating the 7-methoxycycloheptatriene in the second step of the process to an elevated temperature, e.g., 180° C. at reduced pressure to give a final product 1-methoxycycloheptatriene of increased mole percent yield and purity. More specifically, it has been found that when 7-methoxycycloheptatriene is heated at 180° C. under reduced pressure, a substantial quantity of the order of 80 mole % of 7-isomer is isomerized to 1-methoxycycloheptatriene with complete consumption of the 7-isomer whereas heating at 150° C. (atmosphere pressure), as in the prior art process, yields the 3-methoxycycloheptatriene as a major component with only approximately 12-13 mole % 1-methoxycycloheptatriene product. Subsequent acid catalyzed rearrangement (step 3 of the synthesis) of the product in the preferred process yields a final product containing approximately 92 mole % of the 1-methoxy isomer and a purity of methoxy isomers of 99 mole % versus a yield of 90 mole % 1-methoxy isomer (96% purity of methoxy isomer) obtained when the improved process of this invention utilizes the atmospheric heating at 150° C. of the prior art process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JC Asquith, J Dewey, CG Lee, BC Morris… - … Molecular Mechanisms of …, 1990 - Elsevier
The ability of 1-methoxy-1,3,5-cycloheptatriene (MCHT) to induce gene mutations and chromosome breaks has been examined in a battery of standard assays. MCHT was not …
Number of citations: 2 www.sciencedirect.com
J Cole, MC Diot, FN Richmond, BA Bridges - … Research/Fundamental and …, 1990 - Elsevier
A variation of the mouse lymphoma (L5178Y TK + / − - 3.7.2c) assay has been developed using a microtiter cloning technique instead of the standard agar method. The cell line has …
Number of citations: 20 www.sciencedirect.com
WH Donovan, WE White - The Journal of Organic Chemistry, 1996 - ACS Publications
The fully optimized structures and relative energies of all possible methoxy-1,3,5-cycloheptatriene (MCHT) isomers have been determined by semiempirical, ab initio, and density …
Number of citations: 15 pubs.acs.org
CF Arlett, J Cole, MC Diot, BA Bridges - New Trends in Genetic Risk …, 1989 - Elsevier
Publisher Summary Mutagenicity testing is required or expected by a number of governmental regulatory agencies. The nature and scope of this testing is defined by sets of guidelines …
Number of citations: 2 www.sciencedirect.com
WE Parham, RW Soeder… - Journal of the …, 1965 - ACS Publications
1, 1-Dihalocyclopropanes have been prepared from enol ethers derivedfrom cyclohexanone, cycloheptanone, and cyclooctanone. The product derived from cyclohexanone affords l-…
Number of citations: 59 pubs.acs.org
EJ Olajos, H Salem - Journal of Applied Toxicology: An …, 2001 - Wiley Online Library
The desired effect of all riot control agents is the temporary disablement of individuals by way of intense irritation of the mucous membranes and skin. Generally, riot control agents can …
DW Wright, JA Koziel, DB Parker, A Iwasinski… - Preprints, 2018 - researchgate.net
As natural scale-models for community environmental odor issues, these odorant 17 prioritization results illustrate an important consideration:…‘with respect to focusing an 18 …
Number of citations: 3 www.researchgate.net
M Brown - Military medicine, 2009 - academic.oup.com
Military chemical warfare agent testing from World War I to 1975 produced thousands of veterans with concerns of possible long-term health consequences. Clinical and research …
Number of citations: 14 academic.oup.com
JA Koziel, DB Parker, TG Hartman - core.ac.uk
As natural scale-models for community environmental odor issues, these odorant prioritization results illustrate an important consideration:…‘with respect to focusing an environmental …
Number of citations: 0 core.ac.uk
H Salem, EJ Olajos, SA Katz - Chemical Warfare Agents: Toxicity …, 2000 - books.google.com
Riot-control agents, chemicals that produce disabling physiological effects when they come in contact with the eyes or skin or when inhaled, are a subset of a larger group of chemicals …
Number of citations: 0 books.google.com

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